molecular formula C21H27N3O B14104555 (6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

(6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B14104555
M. Wt: 337.5 g/mol
InChI Key: MYNOUXJLOHVSMQ-KXBFYZLASA-N
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Description

(6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic compound with a unique structure that combines elements of indole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Quinoline Formation: The Skraup synthesis is a common method, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling and Functionalization: The indole and quinoline moieties are coupled, followed by functionalization to introduce the carboxamide group and ethyl substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole or quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

(6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptamine and serotonin, which share the indole structure.

    Quinoline Derivatives: Compounds such as quinine and chloroquine, known for their antimalarial properties.

Uniqueness

What sets (6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide apart is its combined indole-quinoline structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

(6aS,9S)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m0/s1

InChI Key

MYNOUXJLOHVSMQ-KXBFYZLASA-N

Isomeric SMILES

CCN1C[C@H](C=C2[C@@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Canonical SMILES

CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Origin of Product

United States

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